molecular formula C8H5ClN2O2 B1592935 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid CAS No. 1000340-37-3

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Cat. No. B1592935
M. Wt: 196.59 g/mol
InChI Key: CFASASVVIOZGNK-UHFFFAOYSA-N
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Description

“4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid” is a chemical compound with the empirical formula C8H5ClN2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid” has been investigated using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .


Chemical Reactions Analysis

The experimental charge density distribution in “4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid” has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .


Physical And Chemical Properties Analysis

“4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid” is a solid substance . It has a molecular weight of 152.58 . The density is 1.4±0.1 g/cm3 . The melting point is 174-176ºC .

Scientific Research Applications

Synthesis and Characterization

Compounds related to "4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" are synthesized and characterized using spectroscopic techniques and density functional theory (DFT) calculations. For instance, derivatives of pyridine-carboxylic acid have been explored for their antimicrobial activities and DNA interactions, demonstrating the importance of substituents like the chlorine atom on biological activity and molecular properties (Tamer et al., 2018). This research underlines the significance of structural modifications in designing compounds with desired biological and chemical properties.

Molecular Recognition and Binding

The study of molecular recognition and binding mechanisms is another application area. For example, compounds with carboxylic acid groups have been shown to effectively bind aromatic N-oxides in water through a combination of hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions (Verdejo et al., 2009). This highlights the potential of such compounds in the development of new water-soluble receptors for aromatic compounds, showcasing the versatility of pyridine derivatives in molecular recognition applications.

Chemical Reactivity and Stability

Research on pyridine derivatives also extends to their reactivity and stability, which are crucial for their application in organic synthesis and material science. For instance, the reactivity of pyridine-carboxylic acid derivatives with zinc salts under various conditions has been investigated to form coordination polymers with unique structural features (Ghosh et al., 2004). Such studies contribute to the understanding of how these compounds interact with metals, which is essential for designing metal-organic frameworks (MOFs) and other coordination compounds with specific functionalities.

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral . It is recommended to handle it with care, wear protective gloves, eye protection, and face protection .

Future Directions

The future directions of “4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid” could involve further studies on its potential activities against FGFR1, 2, and 3 . It could also be used as a biochemical reagent or a biological material for life science-related research .

properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-10-7-6(5)4(3-11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFASASVVIOZGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646885
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

CAS RN

1000340-37-3
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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